

# 1,9-Caryolanediol 9-acetate: A Technical Overview of Physicochemical Properties

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## Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

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This technical guide provides a summary of the currently available physicochemical properties of **1,9-Caryolanediol 9-acetate**. This sesquiterpenoid is a derivative of caryophyllane, a class of natural products that has garnered interest for its diverse biological activities. This document collates available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Core Physicochemical Properties

The physicochemical data for **1,9-Caryolanediol 9-acetate** is primarily based on predicted values from computational models and information from commercial suppliers. Experimental data from peer-reviewed literature is not readily available.

Table 1: Summary of Physicochemical Data for **1,9-Caryolanediol 9-acetate**

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>28</sub> O <sub>3</sub>	Supplier Data[1]
Molecular Weight	280.4 g/mol	Supplier Data
CAS Number	155488-34-9	Supplier Data[1]
Physical Description	Powder	Supplier Certificate of Analysis[2]
Purity	>98% (via HPLC)	Supplier Certificate of Analysis[2]
Predicted Boiling Point	353.3 ± 35.0 °C at 760 mmHg	Computational Prediction
Predicted Density	1.1 ± 0.1 g/cm <sup>3</sup>	Computational Prediction
Storage Temperature	-20°C or 2-8°C	Supplier Data[1]

## Spectroscopic and Analytical Data

A Certificate of Analysis from a commercial supplier indicates that the Nuclear Magnetic Resonance (NMR) spectrum is consistent with the proposed structure of **1,9-Caryolanediol 9-acetate**.<sup>[2]</sup> However, the actual spectral data is not publicly available.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1,9-Caryolanediol 9-acetate** are not available in the public domain. However, for the benefit of researchers, this section outlines general methodologies commonly employed for natural products.

### General Protocol for Melting Point Determination

The melting point of a solid compound such as **1,9-Caryolanediol 9-acetate** (described as a powder) would typically be determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

## General Protocol for Solubility Assessment

To determine the solubility of **1,9-Caryolanediol 9-acetate**, a standard protocol would involve adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by techniques like HPLC or UV-Vis spectroscopy.

## General Protocol for Spectroscopic Analysis (NMR, Mass Spectrometry)

Structural elucidation of natural products like **1,9-Caryolanediol 9-acetate** relies heavily on spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired by dissolving the compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information.

## Biological Context and Signaling Pathways

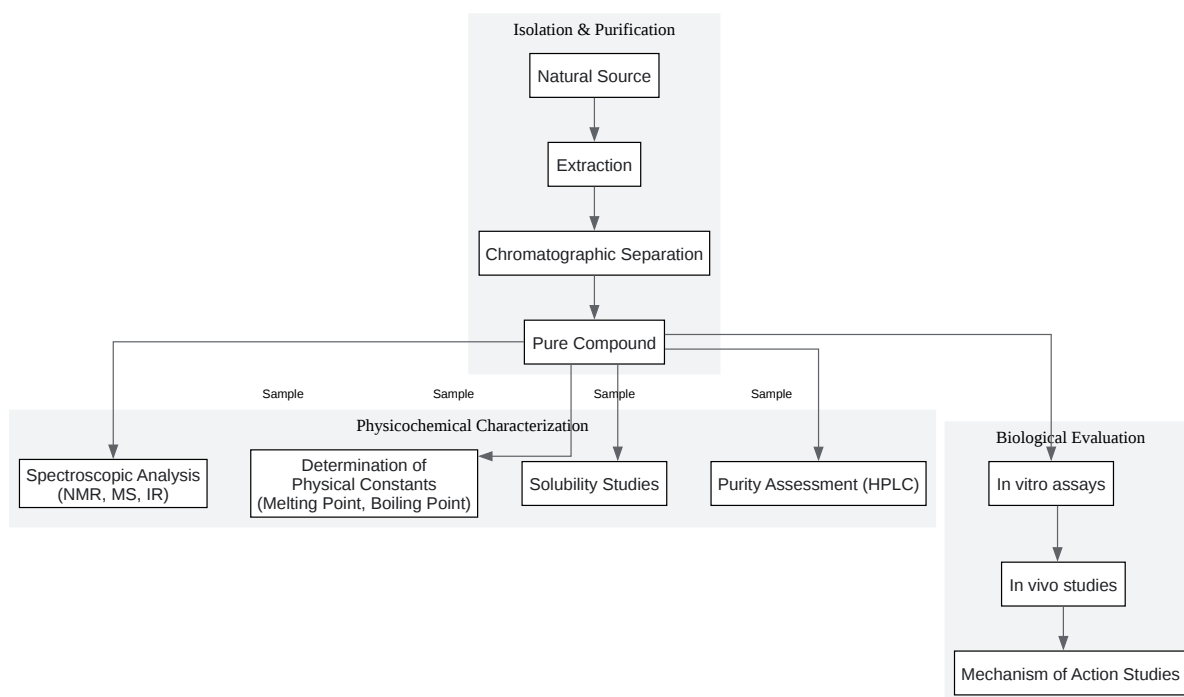
Currently, there are no specific studies detailing the biological activity or associated signaling pathways of **1,9-Caryolanediol 9-acetate**. However, the broader class of caryophyllane sesquiterpenoids, from which this compound is derived, has been the subject of considerable research.

Notably,  $\beta$ -caryophyllene, a parent compound, is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain.[3] Various caryophyllane sesquiterpenoids have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This provides a rationale for investigating the potential biological activities of **1,9-Caryolanediol 9-acetate**.

Due to the lack of specific data on the biological interactions of **1,9-Caryolanediol 9-acetate**, a diagram of its signaling pathways cannot be provided at this time.

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or uncharacterized natural product like **1,9-Caryolanediol 9-acetate**.



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General workflow for natural product characterization.

In conclusion, while foundational data for **1,9-Caryolanediol 9-acetate** is available from supplier-provided information and computational predictions, a comprehensive understanding of its physicochemical properties awaits experimental validation through rigorous scientific investigation. The broader context of caryophyllane sesquiterpenoids suggests that this compound may possess interesting biological activities worthy of future exploration.

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## References

- 1. 4,5-Dihydroblumenol A | CAS:155418-97-6 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Hydroxyfasudil hydrochloride | CAS:155558-32-0 | Rho-kinase inhibitor and vasodilator | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Istradefylline (KW-6002) | CAS:155270-99-8 | Selective A2A receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 3,6-Caryolanediol | 155485-76-0 | Benchchem [benchchem.com]
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